Potassium (2-ethoxycarbonylphenyl)trifluoroborate
Description
Historical Context of Organotrifluoroborate Development
The development of organotrifluoroborate chemistry traces its origins to the 1960s, when these compounds were initially regarded as laboratory curiosities with limited practical applications. The first organotrifluoroborate salt was prepared during early investigations into organometallic chemistry, representing the first stable compound containing a trifluoromethyl-boron linkage. Early synthetic approaches involved the reaction of trimethyltin compounds with trifluoroiodomethane under photochemical conditions, followed by treatment with boron trifluoride gas and subsequent conversion to the potassium salt using potassium fluoride.
A significant breakthrough occurred in 1967 when Thierig and Umland developed a method for preparing organotrifluoroborate salts from dihaloorganoboranes, though this advancement remained largely dormant for several decades. The preparative method involved the treatment of phenylboronic acid derivatives with potassium bifluoride in acetic acid under heating conditions, yielding the corresponding potassium phenyltrifluoroborate. Despite this early success, the synthetic methodology did not gain widespread adoption until the 1990s.
The revolutionary moment in organotrifluoroborate chemistry came in 1995 when Vedejs and colleagues revisited these early findings and developed a convenient preparation method using readily available starting materials. Their approach involved treating boronic acids with excess aqueous potassium bifluoride in methanol at room temperature, achieving high yields within 15 minutes. This method proved to be broadly applicable to various aromatic systems, including electron-rich and electron-deficient arenes, establishing organotrifluoroborates as practical synthetic reagents.
The subsequent two decades witnessed exponential growth in organotrifluoroborate chemistry, with over 400 structurally diverse compounds reported and more than 90 commercially available variants. This expansion was facilitated by the recognition that virtually any organoboron compound with two labile substituents could be rapidly converted to the corresponding potassium organotrifluoroborate using the Vedejs protocol. The transformation typically occurs within minutes to two hours depending on the substrate, and the resulting salts exhibit remarkable crystallinity, enabling straightforward isolation and purification.
Classification Within Acyltrifluoroborate and Aryltrifluoroborate Subfamilies
This compound occupies a unique position within the organotrifluoroborate family, exhibiting characteristics of both aryltrifluoroborates and acyltrifluoroborates due to its structural features. The compound contains an aromatic ring directly bonded to the trifluoroborate moiety, classifying it as an aryltrifluoroborate, while the presence of the ethoxycarbonyl functional group introduces acyl-like reactivity patterns.
Aryltrifluoroborates represent the largest and most extensively studied subclass of organotrifluoroborate reagents. These compounds are characterized by their air and moisture stability, crystalline nature, and exceptional functional group tolerance. The tetracoordinate boron center in aryltrifluoroborates provides enhanced stability compared to tricoordinate boronic acids, preventing undesirable side reactions such as protodeboronation and oxidative degradation. The structural rigidity conferred by the aromatic ring system further contributes to the overall stability of these reagents.
Acyltrifluoroborates constitute a more specialized subclass that has gained significant attention in recent years due to their unique reactivity as acyl anion equivalents. The synthesis of stable acyltrifluoroborates represents a significant achievement, as acyl boron species typically undergo rapid rearrangement and oxidation to tertiary alcohols or ketones. The successful isolation and characterization of potassium (2-phenylacetyl)trifluoroborate marked a milestone in this area, demonstrating that appropriately designed acyltrifluoroborates could resist destructive rearrangement pathways.
The development of synthetic methodologies for acyltrifluoroborates has expanded significantly, with copper-catalyzed borylation of mixed anhydrides emerging as a particularly effective approach. This method enables the preparation of aliphatic, aromatic, and amino acid-derived acyltrifluoroborates with broad functional group compatibility, including alkenes, esters, halides, nitriles, and protected amines. Alternative approaches include palladium-catalyzed cross-coupling of boronic acids with thioimidate transfer reagents, providing access to acyltrifluoroborates through formal carbon monoxide insertion.
| Organotrifluoroborate Subclass | Key Characteristics | Stability Features | Synthetic Applications |
|---|---|---|---|
| Aryltrifluoroborates | Aromatic ring bonded to BF3K | Air and moisture stable | Suzuki-Miyaura coupling |
| Alkyltrifluoroborates | Aliphatic carbon bonded to BF3K | Room temperature stable | Cross-coupling reactions |
| Vinyltrifluoroborates | Alkene carbon bonded to BF3K | Stable at room temperature | Alkenyl transfer reactions |
| Acyltrifluoroborates | Carbonyl carbon bonded to BF3K | Unique acyl anion character | Amide formation |
Comparative Analysis with Related Boron-Containing Reagents
The emergence of organotrifluoroborates, including this compound, addresses several fundamental limitations associated with conventional organoboron reagents. Boronic acids, the traditional gold standard for Suzuki-Miyaura cross-coupling reactions, suffer from uncertain stoichiometry, purification difficulties, and susceptibility to protodeboronation. These compounds often exist as equilibrium mixtures with their corresponding boroxines and hydrates, complicating accurate measurement and reproducible results.
Boronate esters, while more stable than boronic acids, lack atom economy due to the presence of bulky protecting groups that detract from the market value of the final products. Additionally, boronate esters require specific hydrolysis conditions to generate the active boronic acid species during cross-coupling reactions, adding complexity to reaction protocols. The pinacol protecting group, commonly employed in boronate esters, represents approximately 70% of the molecular weight in simple aryl cases, significantly reducing the atom efficiency of transformations.
Organoboranes exhibit limited functional group compatibility and air sensitivity, restricting their utility in complex molecule synthesis. These compounds are typically prepared through hydroboration methods, limiting the structural diversity accessible through this approach. The tricoordinate nature of organoboranes makes them susceptible to oxidation and other side reactions that can compromise synthetic outcomes.
In contrast, organotrifluoroborates demonstrate remarkable stability toward numerous reagents that prove problematic for other boron species. The tetracoordinate nature of the trifluoroborate moiety provides inherent stability, allowing remote functional groups within the molecule to be manipulated while preserving the valuable carbon-boron bond. This stability enables the use of organotrifluoroborates as protecting groups for boronic acids, facilitating sequential transformations on complex substrates.
The crystalline nature of organotrifluoroborates facilitates purification and storage, with most compounds existing as free-flowing powders or well-defined crystals. This physical property contrasts sharply with many boronic acids, which can be hygroscopic oils or amorphous solids. The definite stoichiometry of organotrifluoroborates eliminates the uncertainty associated with boronic acid hydration states, enabling precise reaction stoichiometry.
| Reagent Type | Stability | Stoichiometry | Purification | Functional Group Tolerance |
|---|---|---|---|---|
| Boronic Acids | Poor (hydrolysis, oxidation) | Uncertain (hydrates) | Difficult | Limited |
| Boronate Esters | Moderate | Definite | Moderate | Good |
| Organoboranes | Poor (air sensitive) | Definite | Moderate | Limited |
| Organotrifluoroborates | Excellent | Definite | Excellent | Excellent |
The hydrolysis behavior of organotrifluoroborates represents another significant advantage over conventional organoboron reagents. Efficient methods have been developed for the controlled hydrolysis of organotrifluoroborates to unveil organoboronic acids using mild conditions such as silica gel and water. This approach proves tolerant of a broad range of substrates, including aryl, heteroaryl, alkenyl, and alkyl derivatives, as well as structurally diverse aminomethylated organotrifluoroborates. The hydrolysis method can also be extended to convert organotrifluoroborates directly to boronate esters, providing synthetic flexibility.
The mechanism of organotrifluoroborate participation in cross-coupling reactions has been elucidated through detailed mechanistic studies. The organotrifluoroborate undergoes hydrolysis to the corresponding boronic acid in situ during the coupling process, allowing boronic acids to be replaced with organotrifluoroborates provided they are added slowly and carefully. This mechanistic understanding has enabled the optimization of reaction conditions and the development of improved protocols for challenging transformations.
Properties
IUPAC Name |
potassium;(2-ethoxycarbonylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3O2.K/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOAFTFAMADHBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1C(=O)OCC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660128 | |
| Record name | Potassium [2-(ethoxycarbonyl)phenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-73-3 | |
| Record name | Borate(1-), [2-(ethoxycarbonyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium [2-(ethoxycarbonyl)phenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Potassium (2-ethoxycarbonylphenyl)trifluoroborate (CAS No. 850623-73-3) is a compound that has garnered attention in organic synthesis, particularly in coupling reactions and as a precursor for boronic acids. This article delves into the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.
Molecular Formula: CHBFKO
Molecular Weight: 256.07 g/mol
Purity: Typically analyzed for purity prior to application in biological studies.
The biological activity of this compound is largely attributed to its ability to release boronic acids upon hydrolysis. The hydrolysis of organotrifluoroborates is influenced by the electron-donating or withdrawing nature of substituents on the phenyl ring. Electron-rich compounds tend to undergo solvolysis more rapidly than electron-poor variants, which can affect their biological reactivity and interaction with cellular targets .
Biological Applications
-
Antimicrobial Activity:
Preliminary studies have indicated that organotrifluoroborates exhibit antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The mechanism typically involves the disruption of bacterial cell walls or interference with metabolic pathways . -
Drug Development:
This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals, particularly in the formation of arylboronic acids through Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for creating complex organic molecules with potential therapeutic effects .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of several trifluoroborate compounds, including this compound. The results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent .
Case Study 2: Synthesis of Arylboronic Acids
Research focused on the use of this compound in palladium-catalyzed reactions demonstrated its effectiveness as a precursor for arylboronic acids, which are vital in medicinal chemistry. The study revealed that reactions using this trifluoroborate yielded high purity products with favorable reaction times .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 256.07 g/mol |
| CAS Number | 850623-73-3 |
| Hydrolysis Time (in HO) | 1–3 hours |
| Antimicrobial Activity Against | Staphylococcus aureus, E. coli |
Scientific Research Applications
Cross-Coupling Reactions
Cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon bonds. Potassium (2-ethoxycarbonylphenyl)trifluoroborate can participate in several key types of cross-coupling reactions:
Suzuki-Miyaura Coupling
Potassium trifluoroborates are widely used in Suzuki-Miyaura coupling reactions, where they react with aryl halides to form biaryl compounds. This method is particularly useful for synthesizing pharmaceuticals and agrochemicals. The stability of potassium trifluoroborates allows for the use of less reactive electrophiles, thereby broadening the scope of this reaction .
Negishi Coupling
In Negishi coupling reactions, this compound can be utilized to couple with organozinc reagents. This method is beneficial for constructing complex molecules with multiple functional groups, facilitating the synthesis of intricate organic frameworks .
Photoredox Catalysis
Recent studies have highlighted the role of potassium trifluoroborates in photoredox catalysis, which employs light to drive chemical transformations. In this context, this compound acts as a radical precursor, enabling radical-radical coupling reactions under mild conditions without the need for metal catalysts .
Radical Substitution Reactions
The compound can participate in radical substitution reactions where it couples with persistent radicals generated from azolium salts. This process allows for the formation of tertiary alcohols and ketones, showcasing its utility in synthesizing valuable intermediates for drug development .
Synthesis of Complex Molecules
This compound is also employed in the synthesis of complex molecules through various methodologies:
Functionalization of Aromatic Compounds
The trifluoroborate moiety facilitates the functionalization of aromatic compounds by allowing the introduction of diverse substituents via electrophilic aromatic substitution or nucleophilic attack mechanisms . This property is particularly advantageous when designing new materials or pharmaceuticals.
Synthesis of Biologically Active Compounds
The ability to generate substituted purines and other biologically active compounds using potassium trifluoroborates has been documented extensively. These compounds are critical in medicinal chemistry and drug discovery .
Data Table: Comparison of Applications
| Application Type | Reaction Type | Key Advantages |
|---|---|---|
| Cross-Coupling | Suzuki-Miyaura | Stable under moisture; broad substrate scope |
| Negishi | Facilitates complex molecule synthesis | |
| Photoredox Catalysis | Radical Substitution | Metal-free conditions; mild reaction environment |
| Synthesis of Complex Molecules | Functionalization | Versatile introduction of substituents |
| Synthesis of Biologically Active Compounds | Important for drug development |
Case Studies
Case Study 1: Suzuki-Miyaura Coupling
In a study by Molander et al., potassium methyltrifluoroborate was successfully coupled with various aryl chlorides using optimized palladium catalysts, yielding high product yields and demonstrating the utility of trifluoroborates in forming biaryl compounds .
Case Study 2: Radical-Radical Coupling
Recent work has shown that this compound can effectively engage in radical-radical coupling under photoredox conditions, leading to the formation of complex ketone products from simple starting materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling Potassium aryltrifluoroborates generally outperform boronic acids in Suzuki couplings due to slower protodeboronation and reduced side reactions. For instance, aryl trifluoroborates generate endogenous boronic acids in situ during coupling, with fluoride ions enhancing catalytic turnover by stabilizing palladium intermediates . This dual role of trifluoroborates as boronic acid precursors and fluoride sources is absent in other boron reagents like boronate esters. However, aqueous solvent systems are critical for efficient coupling, as seen in the high yield (>95%) of biaryl products in THF/water compared to toluene/water .
Similarly, potassium acyltrifluoroborates (KATs) engage in photoredox-catalyzed radical-radical coupling to form tertiary alcohols, highlighting divergent reactivity based on substituents .
Comparative Data Table
Preparation Methods
Copper-Catalyzed Borylation of Mixed Anhydrides from Carboxylic Acids
A prominent and scalable method for preparing potassium acyltrifluoroborates (KATs), which includes aromatic derivatives such as this compound, involves copper-catalyzed borylation of mixed anhydrides derived from carboxylic acids.
-
- The starting material is the corresponding carboxylic acid, in this case, 2-ethoxycarbonylbenzoic acid.
- The carboxylic acid is converted into a mixed anhydride using isobutyl chloroformate.
- The mixed anhydride undergoes copper-catalyzed borylation using bis(pinacolato)diboron (B2(pin)2) as the boron source.
- Subsequent treatment with aqueous potassium hydrogen fluoride (KHF2) converts the intermediate into the stable potassium trifluoroborate salt.
-
- Commercial copper catalysts are used.
- The reaction tolerates various functional groups such as esters, alkenes, halides, and protected amines.
- This method is compatible with both aliphatic and aromatic acids, including amino acid derivatives.
-
- High functional group tolerance.
- Scalable and efficient.
- Produces stable potassium acyltrifluoroborates suitable for further synthetic applications.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Carboxylic acid to mixed anhydride | Isobutyl chloroformate, base | Mixed anhydride intermediate |
| Borylation | Cu catalyst, B2(pin)2 | Boronate intermediate |
| Conversion to trifluoroborate | Aqueous KHF2 | This compound |
This method is detailed in the work by Tung et al., 2022, which provides a robust approach to prepare aromatic potassium acyltrifluoroborates from carboxylic acids.
Brønsted Acid-Catalyzed Direct Substitution with Trifluoroborate Salts
Another synthetic approach involves the Brønsted acid-catalyzed direct substitution of 2-ethoxytetrahydrofuran with trifluoroborate salts. Although this method is more general for trifluoroborate salts, it informs on the preparation of functionalized trifluoroborates similar to this compound.
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- The Brønsted acid (e.g., HBF4) catalyzes the formation of an oxocarbenium ion intermediate from 2-ethoxytetrahydrofuran.
- The nucleophilic trifluoroborate salt attacks the oxocarbenium ion at the 2-position.
- Ethanol generated in situ sequesters boron trifluoride byproducts, facilitating the reaction.
-
- Typically performed at low temperature (e.g., −10 to 0 °C).
- Use of HBF4 as the acid catalyst is critical; alternative acids with similar pKa values are less effective.
- The reaction proceeds with high yields and tolerates various substituents on the trifluoroborate salt.
-
- Enables the formation of alkynyl, alkenyl, and aryl trifluoroborates with functional groups such as ethoxycarbonyl.
- Provides a route to trifluoroborates with complex substitution patterns.
| Parameter | Details |
|---|---|
| Catalyst | HBF4 (Brønsted acid) |
| Substrate | 2-Ethoxytetrahydrofuran |
| Nucleophile | Potassium organotrifluoroborate salts |
| Temperature | −10 °C to room temperature |
| Yield | Up to 92% for model compounds |
This method is exemplified in the work by Bolshan et al., 2016, demonstrating efficient synthesis of trifluoroborate derivatives via acid-catalyzed substitution.
Experimental Procedures Summary
Preparation of Mixed Anhydrides:
- Carboxylic acid is reacted with isobutyl chloroformate at low temperature to form mixed anhydride.
-
- Mixed anhydride is treated with copper catalyst and B2(pin)2.
- Reaction proceeds under mild conditions to generate boronate intermediate.
Conversion to Potassium Trifluoroborate:
- Treatment with aqueous KHF2 converts boronate to potassium trifluoroborate salt.
- The product is purified by precipitation and washing with acetone and diethyl ether.
Brønsted Acid-Catalyzed Substitution:
- 2-Ethoxytetrahydrofuran is reacted with potassium trifluoroborate salt in the presence of HBF4 at low temperature.
- After reaction completion, the mixture is quenched, extracted, and purified by chromatography.
Research Findings and Data
| Method | Substrate Type | Catalyst/Conditions | Yield (%) | Functional Group Tolerance | Notes |
|---|---|---|---|---|---|
| Copper-catalyzed borylation of mixed anhydrides | Aromatic and aliphatic carboxylic acids | Cu catalyst, B2(pin)2, KHF2 | 70–95 | Esters, alkenes, halides, nitriles, protected amines | Scalable, mild conditions; stable products |
| Brønsted acid-catalyzed substitution | 2-Ethoxytetrahydrofuran + organotrifluoroborates | HBF4, low temperature | 64–92 | Electron-rich and electron-poor aromatic groups | High regioselectivity; ethanol byproduct sequesters BF3 |
Q & A
Basic: What synthetic routes are recommended for preparing Potassium (2-ethoxycarbonylphenyl)trifluoroborate, and how is purity ensured?
The compound is typically synthesized via substitution or coupling reactions. A common method involves reacting (2-ethoxycarbonylphenyl)boronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous medium under controlled pH (7–9) and moderate temperatures (25–40°C) to stabilize the trifluoroborate group . Purification often employs crystallization or Soxhlet extraction with acetone/water mixtures to remove inorganic salts, yielding >95% purity. Analytical methods like ¹⁹F NMR and ICP-MS are used to confirm fluoride content and residual metals .
Basic: What precautions are critical for handling and storing this compound?
Store at 2–8°C in airtight containers to prevent hydrolysis. Avoid prolonged exposure to moisture or acidic conditions, as the trifluoroborate group degrades to boronic acid, reducing reactivity. Use inert atmospheres (N₂/Ar) during synthesis and handling. Safety protocols include wearing nitrile gloves and eye protection due to fluoride release risks .
Advanced: How does the trifluoroborate group influence Suzuki-Miyaura coupling efficiency compared to boronic acids?
The trifluoroborate group enhances stability against protodeboronation and reduces side reactions (e.g., homocoupling). However, it requires activation via hydrolysis to the boronic acid intermediate, facilitated by aqueous bases (K₂CO₃, Cs₂CO₃). Fluoride ions released during hydrolysis accelerate transmetalation by solubilizing palladium intermediates, improving turnover frequency . For example, couplings in THF/water (10:1) at 60°C achieve >95% yield with Pd(PPh₃)₄, whereas boronic acids under identical conditions yield <80% due to competing oxidation .
Advanced: What strategies mitigate hydrolysis during cross-coupling reactions?
Hydrolysis is minimized by:
- Base selection : Weak bases (e.g., K₃PO₄) slow hydrolysis, allowing controlled release of boronic acid.
- Solvent optimization : Biphasic systems (toluene/water) limit water contact, reducing premature hydrolysis.
- Additives : KF (1–2 equiv.) stabilizes the trifluoroborate and enhances Pd catalyst activity .
Monitor reaction progress via ¹¹B NMR to track boronate/boronic acid equilibria .
Advanced: How can visible-light photoredox catalysis expand the reactivity of this compound?
Under visible light (450 nm), the compound participates in radical cross-couplings. For example, with Ru(bpy)₃²⁺ as a photocatalyst, it reacts with electrophilic radicals (e.g., alkyl or aryl halides) to form C–C bonds. This method tolerates functional groups (esters, nitriles) and achieves regioselective allylation/vinylation at room temperature, bypassing traditional transition-metal pathways .
Advanced: What analytical techniques resolve contradictions in reaction mechanisms involving trifluoroborates?
- Multinuclear NMR : ¹⁹F NMR tracks fluoride release; ¹¹B NMR identifies boronate intermediates.
- Isotope labeling : ¹⁸O-labeled H₂O clarifies hydrolysis pathways.
- Kinetic studies : Compare rates of protodeboronation (monitored by GC-MS) and coupling to distinguish between competing pathways .
Advanced: How does steric and electronic tuning of the aryl group affect reactivity?
Electron-withdrawing groups (e.g., ethoxycarbonyl) enhance electrophilicity, accelerating transmetalation but increasing hydrolysis susceptibility. Steric hindrance at the ortho position slows coupling; for example, 2-ethoxycarbonyl derivatives require higher temperatures (80°C vs. 60°C for para-substituted analogs) to achieve comparable yields .
Advanced: Can this compound be used in tandem catalytic systems?
Yes. For instance, combined Pd/Xiao-Phos catalysts enable enantioselective alkenylation of imines, leveraging the trifluoroborate’s stability for sequential C–C bond formation. Yields >85% and ee >90% are achieved in one-pot reactions .
Table 1: Comparative Reactivity of Trifluoroborate Derivatives
| Substituent | Coupling Yield (%) | Hydrolysis Rate (h⁻¹) | Preferred Conditions |
|---|---|---|---|
| 2-Ethoxycarbonylphenyl | 92 | 0.15 | THF/H₂O, Pd(OAc)₂, 80°C |
| 4-Cyanophenyl | 88 | 0.10 | Toluene/H₂O, PdCl₂(dppf), 60°C |
| Vinyl | 78 | 0.20 | Dioxane/H₂O, Pd(PPh₃)₄, 40°C |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
